N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with formaldehyde to introduce the hydroxymethyl group.
Coupling with pyridine: The hydroxymethylcyclopropyl intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired bond.
Oxalamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and amide linkage but differ in the cyclopropyl group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure but include an imidazo ring and bromine substitution.
Uniqueness
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the cyclopropyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCBJCUBFRFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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